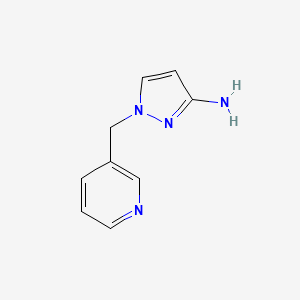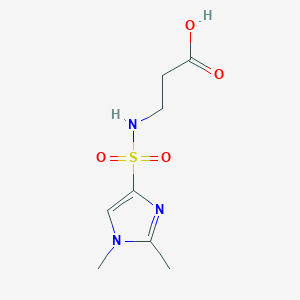
Fmoc-D-Ser(AC)-OH
描述
Fmoc-D-Ser(AC)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-serine (acetylated), is a derivative of the amino acid serine. The Fmoc group is a protective group used in peptide synthesis to protect the amino group of amino acids from unwanted reactions. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
作用机制
Target of Action
Fmoc-D-Ser(AC)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-serine(AC)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
The compound interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis . The Fmoc group is then removed using an organic base, typically 4-methylpiperidine . This allows the amino acid to be incorporated into the peptide chain .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways related to the function of the synthesized peptides. The specific pathways affected would depend on the nature of the peptide being synthesized . For instance, peptides synthesized using this compound have been used in studies related to cell signaling, development of epitope-specific antibodies, and disease biomarkers .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired amino acid sequences . These peptides can then exert their biological effects based on their specific structures and functions .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting. These include the choice of solvent, temperature, and pH, which can all affect the efficiency of the peptide synthesis process . For instance, the use of greener solvents has been proposed to reduce the environmental impact of peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ser(AC)-OH typically involves the protection of the amino group of D-serine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group of serine is then acetylated using acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .
化学反应分析
Types of Reactions
Fmoc-D-Ser(AC)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.
Acetylation: The hydroxyl group of serine can be acetylated using acetic anhydride.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Acetylation: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group of D-serine.
Coupling: Formation of peptide bonds with other amino acids.
Acetylation: Formation of acetylated serine.
科学研究应用
Fmoc-D-Ser(AC)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Biomaterials: Employed in the creation of bio-inspired materials due to its self-assembly properties.
Cell Cultivation: Used in cell culture studies to investigate the effects of peptides on cell growth and differentiation.
相似化合物的比较
Similar Compounds
Fmoc-L-Ser(AC)-OH: The L-isomer of serine with similar protective groups.
Fmoc-D-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
Fmoc-D-Ser(AC)-OH is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and acetyl protective groups. This combination provides distinct advantages in peptide synthesis, such as increased stability and ease of deprotection .
属性
IUPAC Name |
(2R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(22)26-11-18(19(23)24)21-20(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,25)(H,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIKRPBGCJRDB-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670056 | |
| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608512-87-4 | |
| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



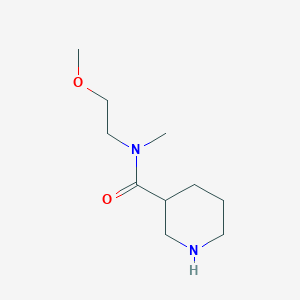
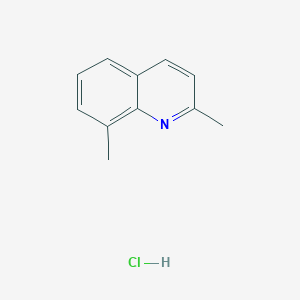
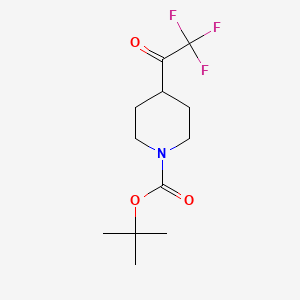
![1-Boc-4-[amino(phenyl)methyl]piperidine](/img/structure/B1440056.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
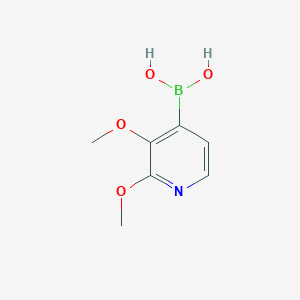
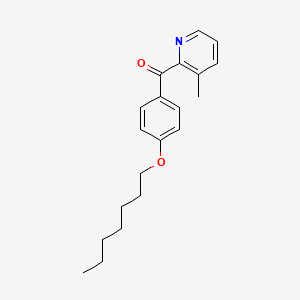
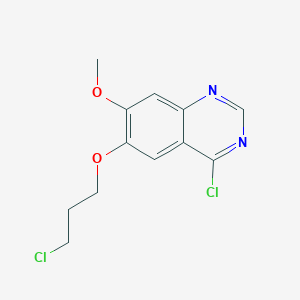
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
